Home > Products > Screening Compounds P23338 > (5Z,7E,9E,14Z,17Z)-icosapentaenoate
(5Z,7E,9E,14Z,17Z)-icosapentaenoate -

(5Z,7E,9E,14Z,17Z)-icosapentaenoate

Catalog Number: EVT-1594972
CAS Number:
Molecular Formula: C20H29O2-
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(5Z,7E,9E,14Z,17Z)-icosapentaenoate is the conjugate base of (5Z,7E,9E,14Z,17Z)-icosapentaenoic acid; major species at pH 7.3. It is a conjugate base of a (5Z,7E,9E,14Z,17Z)-icosapentaenoic acid.
Overview

(5Z,7E,9E,14Z,17Z)-icosapentaenoate is a polyunsaturated fatty acid characterized by five double bonds in its carbon chain. This compound is the conjugate base of all-cis-5,8,11,14,17-icosapentaenoic acid, commonly known as eicosapentaenoic acid. It plays a significant role in various biological processes and is a subject of interest in both nutritional and pharmaceutical research.

Source

Icosapentaenoate is primarily sourced from marine organisms, particularly fatty fish such as salmon and mackerel. It can also be synthesized from plant oils rich in alpha-linolenic acid through metabolic conversion. Additionally, it is available as a dietary supplement and is often included in formulations aimed at improving cardiovascular health.

Classification

Icosapentaenoate belongs to the class of organic compounds known as long-chain fatty acids. It is categorized under the subclass of fatty acyls and further classified as a polyunsaturated fatty acid due to its multiple double bonds. The compound's systematic name reflects its structural features, specifically the configuration of its double bonds.

Synthesis Analysis

Methods

The synthesis of (5Z,7E,9E,14Z,17Z)-icosapentaenoate can be achieved through several methods:

  1. Direct Extraction: Obtaining the compound from natural sources such as fish oil.
  2. Chemical Synthesis: Laboratory synthesis methods have been developed, including:
    • The use of (Z)-1,1,6,6-tetraisopropoxy-3-hexene as a precursor to synthesize all-(Z)-5,8,11,14,17-eicosapentaenoic acid through specific reactions involving deprotonation and esterification .
    • Employing various catalysts and reagents to facilitate the formation of double bonds at the required positions.

Technical Details

The chemical synthesis often involves multi-step reactions that require careful control of conditions to ensure the correct stereochemistry of the double bonds. Techniques such as chromatography are typically employed for purification.

Molecular Structure Analysis

Structure

The molecular formula for (5Z,7E,9E,14Z,17Z)-icosapentaenoate is C20H30O2C_{20}H_{30}O_2, with an average molecular weight of approximately 302.22458 g/mol . The compound features five cis-double bonds located at positions 5, 7, 9, 14, and 17 along its carbon chain.

Data

  • InChI Key: JAZBEHYOTPTENJ-RCHUDCCISA-M
  • SMILES Notation: CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-]
  • CAS Number: 10417-94-4

The structure can be visualized as a long hydrocarbon chain with alternating single and double bonds that contribute to its fluidity and biological activity.

Chemical Reactions Analysis

Reactions

Icosapentaenoate participates in various biochemical reactions:

  1. Beta-Oxidation: It undergoes beta-oxidation in the liver to produce acetyl-Coenzyme A for energy metabolism.
  2. Eicosanoid Synthesis: It serves as a precursor for eicosanoids, which are signaling molecules involved in inflammatory responses.
  3. Transesterification: In synthetic applications or supplementation formulations, it can react with alcohols to form esters.

Technical Details

These reactions are facilitated by specific enzymes such as acyl-CoA synthetase and lipoprotein lipase that modulate its metabolism and bioavailability in biological systems.

Mechanism of Action

Process

The mechanism of action for (5Z,7E,9E,14Z,17Z)-icosapentaenoate primarily involves:

  1. Reduction of Triglycerides: It decreases hepatic very low-density lipoprotein triglyceride synthesis.
  2. Enhancement of Lipid Clearance: It promotes the clearance of triglycerides from circulating lipoproteins.
  3. Anti-inflammatory Effects: By modulating eicosanoid production, it exerts anti-inflammatory effects beneficial for cardiovascular health .

Data

Studies indicate that eicosapentaenoate enhances plasma lipoprotein lipase activity and increases beta-oxidation rates in tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Charge: -1 (due to deprotonation)
  • Melting Point: Not available
  • Solubility: Low water solubility; behaves differently in organic solvents.

Chemical Properties

Icosapentaenoate exhibits characteristics typical of long-chain fatty acids:

  • High melting point due to extensive van der Waals interactions.
  • Reactivity influenced by the presence of multiple double bonds which can participate in hydrogenation or oxidation reactions.

Relevant analyses indicate its stability under physiological conditions but susceptibility to oxidation when exposed to air or light .

Applications

Scientific Uses

Icosapentaenoate has several applications:

  1. Nutraceuticals: Used in dietary supplements aimed at improving heart health and reducing triglyceride levels.
  2. Pharmaceuticals: Formulated as a treatment for severe hypertriglyceridemia; marketed under names such as Vascepa .
  3. Research: Investigated for its role in inflammation modulation and potential benefits in chronic diseases like arthritis and cardiovascular disorders .
Biosynthetic Pathways and Enzymatic Regulation of (5Z,7E,9E,14Z,17Z)-Icosapentaenoate

Precursor Mobilization: Alpha-Linolenic Acid (ALA) as a Metabolic Substrate

The biosynthesis of the specialized eicosapentaenoic acid isomer (5Z,7E,9E,14Z,17Z)-icosapentaenoate (commonly termed Z,E,E-CEPA in biochemical literature) originates with the essential omega-3 fatty acid alpha-linolenic acid (ALA; 18:3ω-3). ALA serves as the primary metabolic substrate for endogenous production in eukaryotic organisms, though its conversion efficiency to this specific conjugated isomer is exceptionally low in vertebrates. In humans, dietary ALA undergoes limited conversion to canonical eicosapentaenoic acid (EPA; 20:5ω-3) at rates typically <5–10%, with further metabolic diversion toward the conjugated triene structure representing a minor pathway [6]. This inefficiency stems from competitive substrate utilization by Δ-6 desaturase for omega-6 fatty acid metabolism and the oxidative preference for saturated fatty acids as energy sources [6]. Consequently, direct dietary or algal sources constitute the primary biological reservoirs for this compound. Notably, the marine red alga Ptilota filicina produces (5Z,7E,9E,14Z,17Z)-eicosapentaenoic acid naturally, confirming its biosynthetic feasibility in photosynthetic eukaryotes [4] [3].

Table 1: Comparative Efficiency of ALA Conversion to Specialized EPA IsomersOrganism/SystemConversion Efficiency to Standard EPAEstimated Conversion to (5Z,7E,9E,14Z,17Z)-IsomerKey Limiting Factors
Humans5–10%<0.5%Competitive Δ-6 desaturase activity; β-oxidation dominance
Marine Red AlgaeHigh endogenous EPA synthesisNaturally occurringSpecialized conjugase enzymes present
Engineered Yarrowia lipolyticaUp to 56.6% total EPANot characterizedOptimized Δ-17 desaturase/elongase expression [7]

Role of Δ-6 Desaturase and Δ-5 Elongase in Polyunsaturated Fatty Acid (PUFA) Chain Elongation

The transformation of ALA (C18:3ω-3) to the C20 conjugated pentaenoic structure requires coordinated elongation and desaturation reactions primarily localized within the endoplasmic reticulum. The initial committed step involves Δ-6 desaturase (FADS2 gene product) introducing a cis double bond at the sixth carbon from the carboxyl end of ALA, yielding stearidonic acid (SDA; 18:4ω-3). SDA subsequently undergoes a two-carbon chain elongation via the action of Δ-6 elongase (ELOVL5 or ELOVL2 gene products), producing eicosatetraenoic acid (ETA; 20:4ω-3) [6] [7]. Crucially, the biosynthesis of the (5Z,7E,9E,14Z,17Z) isomer diverges from canonical EPA synthesis at this stage. Instead of Δ-5 desaturase introducing a cis bond at position C5, this pathway requires enzymatic isomerization and conjugation mechanisms to generate the distinctive 5Z,7E,9E conjugated triene system. Genetic engineering studies in the oleaginous yeast Yarrowia lipolytica demonstrate that overexpression of heterologous Δ-12 and ω-3 desaturases, alongside Δ-6 desaturase and C18/20 elongases, significantly enhances EPA titers [7]. However, the specific conjugase enzyme responsible for generating the 7E,9E configuration remains uncharacterized, suggesting potential non-enzymatic radical-induced isomerization or involvement of specialized isomerases.

Table 2: Key Enzymes in the Biosynthesis of Conjugated EPA IsomersEnzymeEC NumberReaction CatalyzedStereospecificityLocalization
Δ-6 Desaturase1.14.19.3ALA → Stearidonic Acid (SDA)Introduces cis-Δ6 bondEndoplasmic Reticulum
Δ-6 Elongase2.3.1.199SDA → Eicosatetraenoic Acid (ETA)Carbon chain elongation (C18→C20)Endoplasmic Reticulum
Conjugase/IsomeraseUnknownETA → (5Z,7E,9E,14Z,17Z)-EPAGenerates 7E,9E conjugated systemPutative Peroxisomal [3] [7]

Stereoselective Enzymatic Mechanisms for Double Bond Positioning

The defining structural feature of (5Z,7E,9E,14Z,17Z)-icosapentaenoate is its conjugated triene system (5Z,7E,9E) – a configuration rarely observed in mammalian lipids and critical for its bioactivity. Stereoselective positioning of these double bonds requires precise enzymatic control. While standard desaturases typically introduce cis double bonds, the 7E and 9E trans configurations imply involvement of isomerases or radical-mediated reactions during peroxisomal β-oxidation cycles. Research on chemically synthesized isomers confirms that the 5Z,7E,9E geometry significantly enhances pro-apoptotic activity in human colorectal adenocarcinoma cells (DLD-1) compared to all-trans or all-cis isomers, underscoring the structure-function relationship dictated by stereochemistry [3]. The Wittig reaction, employed in the total synthesis of this compound, utilizes stabilized phosphorus ylides to selectively generate the 7E and 9E bonds while preserving the 5Z configuration from precursor aldehydes [3]. Biologically, analogous selectivity may arise from enzyme active sites that constrain fatty acid backbone conformations during desaturation or isomerization. The C14Z and C17Z double bonds follow conventional omega-3 PUFA positioning, likely introduced by Δ-17 desaturase acting on a C20 omega-6 precursor or conserved during elongation from ALA. Mass spectrometry and nuclear magnetic resonance (NMR) analyses confirm that the natural product from Ptilota filicina possesses identical stereochemistry to the synthesized apoptotic inducer [3] [4].

Table 3: Double Bond Geometry and Functional Impact in (5Z,7E,9E,14Z,17Z)-IcosapentaenoateDouble Bond PositionGeometryProposed Enzymatic MechanismFunctional Consequence
Δ5cis (Z)Δ-5 Desaturase-like activityAnchors conjugated system; membrane fluidity
Δ7trans (E)Isomerase/Radical conjugationEnhances rigidity; promotes apoptosis
Δ9trans (E)Isomerase/Radical conjugationCompletes conjugated triene; essential for bioactivity
Δ14, Δ17cis (Z)Standard ω-3 desaturationMaintains PUFA characteristics; substrate for oxygenases [3] [4]

Compartmentalization of Synthesis: Endoplasmic Reticulum vs. Peroxisomal Pathways

The biosynthesis of (5Z,7E,9E,14Z,17Z)-icosapentaenoate involves compartmentalized enzymatic steps across cellular organelles. The initial desaturation and elongation sequence (ALA → SDA → ETA) occurs predominantly in the endoplasmic reticulum (ER), leveraging the membrane-bound electron transport systems essential for desaturase function [7]. However, the formation of the conjugated triene system may involve peroxisomal processing. Peroxisomes house β-oxidation enzymes capable of partial PUFA degradation and isomerization, potentially generating trans double bonds as intermediates. Evidence suggests that peroxisomal acyl-CoA oxidases and bifunctional enzymes could catalyze dehydrogenation/isomerization reactions, converting the standard 5Z,8Z,11Z-ETA intermediate into the 5Z,7E,9E configuration during truncated β-oxidation cycles [3]. Subsequent re-esterification and chain elongation would then occur back in the ER. This inter-organelle shuttle (ER → Peroxisome → ER) provides a plausible mechanism for introducing non-canonical trans bonds while preserving the omega-3 chain terminus. In specialized producing organisms like Ptilota filicina, fused membrane domains or enzyme complexes may streamline this process, minimizing diffusion-dependent inefficiencies. Genetic studies in yeast confirm that disrupting peroxisomal biogenesis (pex mutants) severely impairs unusual PUFA production, supporting the organelle’s role in synthesizing or remodeling conjugated fatty acids [7].

Properties

Product Name

(5Z,7E,9E,14Z,17Z)-icosapentaenoate

IUPAC Name

(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoate

Molecular Formula

C20H29O2-

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/p-1/b4-3-,7-6-,12-11+,14-13+,16-15-

InChI Key

XGTCGDUVXWLURC-FZNBEQTOSA-M

Canonical SMILES

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)[O-]

Isomeric SMILES

CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.